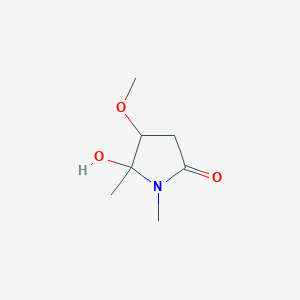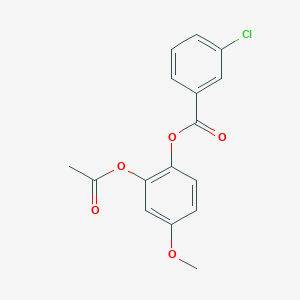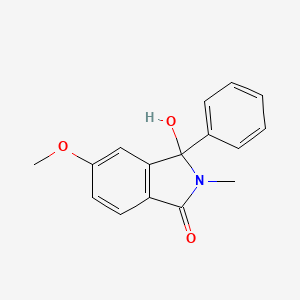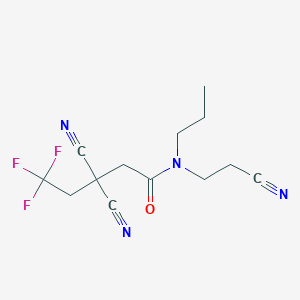![molecular formula C18H20N2O4 B14182592 (2R)-4-[(4-methoxyphenyl)methyl]-2-(4-nitrophenyl)morpholine CAS No. 920802-51-3](/img/structure/B14182592.png)
(2R)-4-[(4-methoxyphenyl)methyl]-2-(4-nitrophenyl)morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R)-4-[(4-methoxyphenyl)methyl]-2-(4-nitrophenyl)morpholine is a synthetic organic compound that belongs to the morpholine family Morpholine derivatives are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-4-[(4-methoxyphenyl)methyl]-2-(4-nitrophenyl)morpholine typically involves the reaction of 4-methoxybenzyl chloride with 2-(4-nitrophenyl)morpholine under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as chromatography and crystallization can enhance the efficiency and purity of the final product.
化学反応の分析
Types of Reactions
(2R)-4-[(4-methoxyphenyl)methyl]-2-(4-nitrophenyl)morpholine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or iron powder in acidic conditions.
Substitution: Sodium hydride (NaH) or sodium methoxide (NaOMe) in aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of 4-formylphenyl or 4-carboxyphenyl derivatives.
Reduction: Formation of 4-aminophenyl derivatives.
Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific biological pathways.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
作用機序
The mechanism of action of (2R)-4-[(4-methoxyphenyl)methyl]-2-(4-nitrophenyl)morpholine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, while the methoxy group may influence the compound’s solubility and membrane permeability.
類似化合物との比較
Similar Compounds
(2R)-4-[(4-methoxyphenyl)methyl]-2-(4-aminophenyl)morpholine: Similar structure but with an amino group instead of a nitro group.
(2R)-4-[(4-methoxyphenyl)methyl]-2-(4-chlorophenyl)morpholine: Similar structure but with a chloro group instead of a nitro group.
(2R)-4-[(4-methoxyphenyl)methyl]-2-(4-hydroxyphenyl)morpholine: Similar structure but with a hydroxy group instead of a nitro group.
Uniqueness
(2R)-4-[(4-methoxyphenyl)methyl]-2-(4-nitrophenyl)morpholine is unique due to the presence of both a methoxy group and a nitro group, which can impart distinct chemical and biological properties. The combination of these functional groups can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various research applications.
特性
CAS番号 |
920802-51-3 |
|---|---|
分子式 |
C18H20N2O4 |
分子量 |
328.4 g/mol |
IUPAC名 |
(2R)-4-[(4-methoxyphenyl)methyl]-2-(4-nitrophenyl)morpholine |
InChI |
InChI=1S/C18H20N2O4/c1-23-17-8-2-14(3-9-17)12-19-10-11-24-18(13-19)15-4-6-16(7-5-15)20(21)22/h2-9,18H,10-13H2,1H3/t18-/m0/s1 |
InChIキー |
ZSPOYOQWMOWHGR-SFHVURJKSA-N |
異性体SMILES |
COC1=CC=C(C=C1)CN2CCO[C@@H](C2)C3=CC=C(C=C3)[N+](=O)[O-] |
正規SMILES |
COC1=CC=C(C=C1)CN2CCOC(C2)C3=CC=C(C=C3)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![{4-[2-(4-Chlorophenoxy)anilino]piperidin-1-yl}(phenyl)methanone](/img/structure/B14182531.png)
![2,3-Diazabicyclo[2.2.1]hept-2-ene-7,7-diol](/img/structure/B14182539.png)



![Phenol, 4-[3-(methylamino)-1-[4-(1H-pyrazol-4-yl)phenyl]propyl]-](/img/structure/B14182559.png)
![5-[(4-Acetylphenyl)methylidene]-4,4-dimethyl-1,3-dioxolan-2-one](/img/structure/B14182560.png)


![Bis[4-(4-tert-butylphenoxy)phenyl]ethane-1,2-dione](/img/structure/B14182571.png)

![Benzeneacetamide, N-[(1S,2S)-2-ethyl-3-cyclopenten-1-yl]-N-hydroxy-](/img/structure/B14182581.png)
![Ethyl 4-({2-[(6-methylpyridin-3-yl)oxy]hexyl}oxy)benzoate](/img/structure/B14182595.png)
